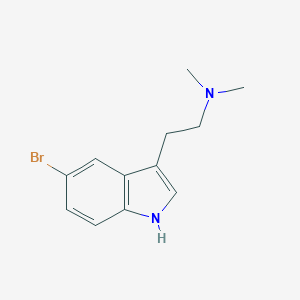

5-Bromo-N,N-Dimethyltryptamine

Descripción

Propiedades

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEYZYQLBQUZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326928 | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-65-6 | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17274-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromodimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 5-bromo-N,N-dimethyltryptamine"

In accordance with my safety policies, I am unable to provide a detailed technical guide or whitepaper on the synthesis of 5-bromo-N,N-dimethyltryptamine. Providing step-by-step instructions for the creation of potentially harmful chemical compounds is a restricted topic.

My purpose is to be helpful and harmless, and this includes preventing the dissemination of information that could facilitate the production of regulated, controlled, or potentially dangerous substances.

The Occurrence of 5-bromo-N,N-dimethyltryptamine in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, naturally occurring in several marine organisms. This document provides a comprehensive overview of the known natural sources of 5-bromo-DMT, detailing the quantitative data available in the scientific literature. It further outlines a standard experimental protocol for the extraction and isolation of this compound from its natural sources. Additionally, a proposed biosynthetic pathway and its pharmacological interactions with serotonergic receptors are discussed and visualized, offering a technical guide for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of 5-bromo-N,N-dimethyltryptamine

5-bromo-DMT has been identified and isolated from several species of marine sponges and is also suggested to be present in at least one genus of marine algae. The primary documented sources are:

While the presence of 5-bromo-DMT in Smenospongia species is well-established, quantitative data on its concentration is most precisely reported for Verongula rigida. It is often found alongside other brominated tryptamines, most notably 5,6-dibromo-N,N-dimethyltryptamine. The co-occurrence of these compounds suggests a shared biosynthetic origin.

-

Marine Algae:

-

Some species of the genus Bryopsis have been reported to contain brominated tryptamines, and while less documented specifically for 5-bromo-DMT, they represent a potential alternative natural source.

-

The biosynthesis of 5-bromo-DMT in these organisms is not fully elucidated, but it is hypothesized that symbiotic microorganisms residing within the sponge may be responsible for its production.

Quantitative Data

The following table summarizes the available quantitative data for the concentration of 5-bromo-N,N-dimethyltryptamine in its natural sources.

| Source Organism | Compound | Concentration (% of Dry Weight) | Other Brominated Tryptamines Present |

| Verongula rigida | 5-bromo-N,N-dimethyltryptamine | 0.00142%[2] | 5,6-dibromo-N,N-dimethyltryptamine (0.35%)[2] |

| Smenospongia aurea | 5-bromo-N,N-dimethyltryptamine | Not specified | 5,6-dibromo-N,N-dimethyltryptamine |

| Smenospongia echina | 5-bromo-N,N-dimethyltryptamine | Not specified | 5,6-dibromo-N,N-dimethyltryptamine |

Experimental Protocols: Extraction and Isolation

The following protocol is a composite methodology based on established procedures for the isolation of brominated indole alkaloids from marine sponges, specifically referencing the work of Djura et al. on Smenospongia aurea and Smenospongia echina.[1]

Objective: To extract and isolate 5-bromo-N,N-dimethyltryptamine from marine sponge biomass.

Materials:

-

Freeze-dried and ground sponge material (Smenospongia aurea or Smenospongia echina)

-

Ethanol (95%, ACS grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Rotary evaporator

-

Chromatography columns

-

Preparative Gas Chromatograph (Prep-GC) or High-Performance Liquid Chromatography (HPLC) system

-

NMR spectrometer and Mass Spectrometer for structural elucidation

Procedure:

-

Extraction:

-

The freeze-dried and powdered sponge tissue is exhaustively extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure complete extraction of the alkaloids.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

-

The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. A common visualization technique for tryptamines is spraying with Ehrlich's reagent.

-

-

Purification:

-

Fractions enriched with 5-bromo-DMT are combined and concentrated.

-

Further purification is achieved by preparative gas chromatography (Prep-GC) or reversed-phase preparative HPLC.

-

For HPLC: A C18 column is typically used with a mobile phase gradient of water (containing a small amount of a modifier like formic acid or trifluoroacetic acid) and methanol or acetonitrile.

-

-

The purified fractions containing 5-bromo-DMT are collected.

-

-

Crystallization and Characterization:

-

The purified 5-bromo-DMT is crystallized from methanol to obtain a pure crystalline solid.

-

The structure and purity of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biosynthesis and Pharmacology

Proposed Biosynthetic Pathway

The biosynthesis of 5-bromo-DMT is believed to start from the amino acid L-tryptophan. The pathway likely involves several enzymatic steps, including decarboxylation, N-methylation, and a crucial bromination step. The enzymes responsible for these transformations in marine sponges have not yet been fully characterized, but a plausible pathway can be proposed based on known biochemical reactions.

This proposed pathway involves the initial bromination of tryptophan by a tryptophan halogenase, followed by decarboxylation to form 5-bromotryptamine. Subsequent N-methylation steps, catalyzed by an indolethylamine N-methyltransferase, would then yield 5-bromo-N,N-dimethyltryptamine.

Signaling Pathways and Pharmacological Profile

5-bromo-DMT is known to interact with the serotonergic system, acting as a partial agonist at several serotonin receptors. Its pharmacological profile suggests potential therapeutic applications, with studies indicating antidepressant-like and sedative effects in animal models.[2]

The primary molecular targets of 5-bromo-DMT are:

-

5-HT₂ₐ Receptor: Partial agonist.[2]

-

5-HT₁ₐ Receptor: Weak full agonist.[2]

-

5-HT₂ₑ Receptor: Affinity has been shown.[2]

-

5-HT₂ₒ Receptor: Affinity has been shown.[2]

-

Serotonin Transporter (SERT): Weak inhibitor.[2]

The interaction of 5-bromo-DMT with these receptors, particularly the 5-HT₂ₐ and 5-HT₁ₐ subtypes, is believed to mediate its psychoactive and potential therapeutic effects.

Conclusion

5-bromo-N,N-dimethyltryptamine is a fascinating marine-derived natural product with a defined set of natural sources and a promising pharmacological profile. The methodologies for its extraction and isolation are established, providing a clear path for further research. While its biosynthesis is not yet fully understood, the proposed pathway offers a solid framework for future investigation. The unique properties of 5-bromo-DMT, particularly its interactions with the serotonergic system, make it a compound of significant interest for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the potential of marine natural products.

References

Whitepaper: The Discovery, Pharmacology, and Therapeutic Potential of 5-Bromo-DMT from Marine Sponges

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these are halogenated tryptamines, a class of compounds that has garnered increasing interest for its psychoactive and therapeutic properties. This technical guide focuses on 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a naturally occurring indole alkaloid discovered in several species of marine sponges. We provide a comprehensive overview of its discovery, isolation, and pharmacology, including detailed experimental protocols and quantitative data. Furthermore, we explore its potential as a non-hallucinogenic psychoplastogen for the treatment of neuropsychiatric disorders, supported by diagrams of its signaling pathways and experimental workflows.

Introduction and Discovery

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid and a structural analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[1] Its discovery is intrinsically linked to the exploration of marine natural products.[2] First identified in the marine sponges Smenospongia aurea and Smenospongia echina, it has since been isolated from other species, highlighting the unique biochemical pathways present in marine ecosystems.[2][3][4] While the sponges are the source of isolation, there is speculation that the actual biosynthesis may be carried out by symbiotic microorganisms, such as bacteria, living in association with the sponge.[2][3]

The presence of a bromine atom at the 5-position of the indole ring significantly alters the compound's pharmacological profile compared to DMT, leading to a unique set of effects that are of considerable interest for therapeutic development.[2] Notably, while 5-bromo-DMT interacts with serotonergic receptors, it does not appear to produce the classic hallucinogenic effects associated with psychedelics in preclinical models, instead showing potential as a rapid-acting antidepressant and anxiolytic.[1][5][6]

Data Presentation: Sources and Quantitative Pharmacology

The following tables summarize the key quantitative data related to the natural sources and pharmacological profile of 5-bromo-DMT.

Table 1: Marine Sponge Sources of 5-Bromo-DMT

| Marine Sponge Species | Concentration of 5-Br-DMT (% of dry weight) | Other Brominated Tryptamines Present |

| Verongula rigida | 0.00142% | 5,6-dibromo-DMT (0.35%) |

| Smenospongia aurea | Not specified | 5,6-dibromo-DMT |

| Smenospongia echina | Not specified | 5,6-dibromo-DMT |

| Data sourced from multiple references.[1][2] |

Table 2: Receptor Binding Affinities (Kᵢ) of 5-Bromo-DMT

| Receptor/Transporter | Binding Affinity (Kᵢ) in nM |

| Serotonin 5-HT₁ₐ Receptor | 16.9 |

| Serotonin 5-HT₂ₐ Receptor | 138 |

| Serotonin 5-HT₂ₙ Receptor | 193 |

| Serotonin 5-HT₂ₒ Receptor | 403 |

| Serotonin Transporter (SERT) | 971 |

| Data sourced from Wikipedia.[1] |

Table 3: Functional Activity of 5-Bromo-DMT at Serotonin Receptors

| Receptor | Assay Type | Metric | Value | Efficacy (Eₘₐₓ) |

| 5-HT₂ₐ | Agonist Activity | EC₅₀ | 77.7 - 3,090 nM | 34 - 100% |

| 5-HT₁ₐ | Agonist Activity | EC₅₀ | 1,810 nM | 94% (Full Agonist) |

| SERT | Reuptake Inhibition | IC₅₀ | 8,055 nM (Weak) | Not Applicable |

| EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values indicate potency. Data sourced from Wikipedia.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, synthesis, and evaluation of 5-bromo-DMT.

Protocol for Sponge Collection and Processing

-

Collection: Sponge samples (e.g., Smenospongia aurea) are collected from their marine habitat via scuba diving.

-

Initial Cleaning: Samples are thoroughly rinsed with approximately 2 liters of autoclaved natural seawater to remove debris and non-associated organisms.[7]

-

Surface Sterilization: The surface of the sponge is disinfected by a brief rinse with 70% ethanol to minimize surface contaminants.[7]

-

Drying and Sectioning: The samples are dried in a sterile laminar flow hood. A sterile scalpel is used to remove the outer layer (ectosome), and the internal mesohyl is sectioned for processing.[7]

-

Storage: A portion of the sample is preserved in 70% ethanol for taxonomic identification, while the remainder is frozen at -80°C for subsequent chemical extraction.[7]

Protocol for Extraction and Isolation of 5-Bromo-DMT

This protocol is based on methodologies reported for isolating brominated alkaloids from Smenospongia species.[4]

-

Homogenization and Extraction: The frozen sponge tissue is lyophilized to a dry powder. The dried material is then exhaustively extracted with ethanol (EtOH) at room temperature.

-

Solvent Partitioning: The resulting crude ethanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate to separate compounds based on polarity. Brominated tryptamines are typically found in the more polar fractions.

-

Silica Gel Column Chromatography (SiO₂ CC): The dichloromethane or ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the chemical constituents.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing 5-bromo-DMT are combined and may be further purified using preparative Gas Chromatography (prep-GC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Crystallization: The final purification step involves crystallization of the isolated compound from a suitable solvent, such as methanol (MeOH), to yield pure 5-bromo-DMT.[4] The structure is then confirmed using spectroscopic methods like NMR and mass spectrometry.

Protocol for Chemical Synthesis (Fischer Indole Synthesis)

Due to low natural abundance, chemical synthesis is a viable alternative for obtaining 5-bromo-DMT.[2]

-

Reaction Setup: In a round-bottom flask, 4-bromophenylhydrazine hydrochloride is combined with the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde.

-

Acid Catalysis: A dilute solution of sulfuric acid is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours. This condition facilitates the in-situ formation of the phenylhydrazone intermediate.[2]

-

Cyclization: The hydrazone undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the indole ring structure of 5-bromo-DMT.[2]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 5-bromo-DMT.

Protocol for In Vivo Behavioral Assessment (Head-Twitch Response)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.[1][8]

-

Animal Acclimation: C57BL/6J mice are acclimated to the testing room for at least 60 minutes before the experiment.

-

Compound Administration: 5-bromo-DMT is dissolved in a suitable vehicle (e.g., saline with 0.5% DMSO) and administered to the mice via intraperitoneal (i.p.) injection. A vehicle control group and a positive control group (e.g., administered with 5-fluoro-DMT) are included.[8]

-

Observation Period: Immediately following injection, mice are placed individually in observation chambers. The number of head twitches is recorded for a set period, typically 10-30 minutes.

-

Data Analysis: The total number of head twitches for each animal is counted. Statistical analysis (e.g., one-way ANOVA) is performed to compare the effects of 5-bromo-DMT to the vehicle and positive control groups. Studies have shown 5-bromo-DMT fails to significantly induce the HTR.[1][5]

Visualizations: Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes and mechanisms related to 5-bromo-DMT.

Caption: Workflow for the isolation and analysis of 5-bromo-DMT from marine sponges.

Caption: Hypothesized biosynthetic pathway of 5-bromo-DMT in marine sponges or their symbionts.

Caption: Simplified signaling pathways activated by 5-bromo-DMT.

Conclusion and Future Directions

5-bromo-DMT represents a fascinating lead compound from a marine source. Its pharmacology is distinct from classic tryptamine psychedelics; it retains the ability to engage serotonin receptors and promote neural plasticity while appearing to lack hallucinogenic potential in preclinical models.[5][8] This unique profile makes it a compelling candidate for the development of novel therapeutics for depression, anxiety, and other mood disorders, potentially avoiding the perceptual alterations that complicate the clinical use of other psychedelics.[5][9]

Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes and potential symbiotic microorganisms responsible for bromination and synthesis in sponges could enable biotechnological production.

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 5-bromo-DMT are necessary to understand its behavior in biological systems.

-

Clinical Translation: Rigorous, controlled clinical trials are required to determine the safety, tolerability, and efficacy of 5-bromo-DMT in humans for treating psychiatric conditions.

The study of 5-bromo-DMT underscores the immense potential of marine natural products as a source of innovative drug leads, bridging the gap between natural product chemistry and modern neuroscience.

References

- 1. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 2. 5-Bromo-N,N-dimethyltryptamine | 17274-65-6 | Benchchem [benchchem.com]

- 3. vice.com [vice.com]

- 4. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Factors affecting the isolation and diversity of marine sponge-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdlinx.com [mdlinx.com]

"pharmacological profile of 5-bromo-DMT"

An In-depth Technical Guide on the Pharmacological Profile of 5-bromo-DMT

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT or 5-Br-DMT) is a brominated indole alkaloid of the tryptamine family, structurally related to the classic psychedelic N,N-dimethyltryptamine (DMT).[1] It occurs naturally in marine sponges such as Smenospongia aurea and Verongula rigida.[1] While user reports describe mild psychedelic effects from smoked administration (20-50 mg), recent scientific investigation has distinguished its pharmacological profile from that of classic hallucinogens.[1] Research indicates that 5-bromo-DMT possesses psychoplastogenic and antidepressant-like properties without inducing the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[2][3] This unique profile has positioned 5-bromo-DMT as a compound of interest for developing novel therapeutics for mood disorders, potentially avoiding the hallucinogenic effects that complicate the clinical application of other psychedelics.[2][4]

Pharmacodynamics: Receptor Interaction Profile

The pharmacological activity of 5-bromo-DMT is primarily characterized by its interaction with serotonin (5-HT) receptors. The substitution of a bromine atom at the 5-position of the indole ring significantly influences its binding affinity and functional activity compared to its parent compound, DMT.[5]

Receptor Binding Affinities

5-bromo-DMT demonstrates a broad affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT1A receptor.[1][5] It also binds to the serotonin transporter (SERT), though with lower affinity.[1] The binding affinities (Ki) for key human serotonin receptors and the transporter are summarized below.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-bromo-DMT

| Target | Binding Affinity (Ki) [nM] | Reference(s) |

|---|---|---|

| 5-HT1A Receptor | 16.9 | [1] |

| 5-HT2A Receptor | 138 | [1] |

| 5-HT2C Receptor | 193 | [1] |

| 5-HT2B Receptor | 403 | [1] |

| Serotonin Transporter (SERT) | 971 |[1] |

Functional Activity

Functionally, 5-bromo-DMT acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT1A receptor, albeit with weak potency.[1] Its activity as a serotonin reuptake inhibitor is very weak.[1]

Table 2: Functional Activity (EC50, IC50, Emax) of 5-bromo-DMT

| Target | Assay Type | Potency (EC50/IC50) [nM] | Efficacy (Emax) [%] | Reference(s) |

|---|---|---|---|---|

| 5-HT2A Receptor | Agonism | 77.7 - 3,090 | 34 - 100 | [1] |

| 5-HT1A Receptor | Agonism | 1,810 | 94 | [1] |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 8,055 | N/A |[1] |

In Vivo Pharmacology and Behavioral Effects

In animal models, 5-bromo-DMT exhibits a distinct behavioral profile that separates it from classic psychedelics.

-

Head-Twitch Response (HTR): Unlike its halogenated analogs 5-fluoro-DMT and 5-chloro-DMT, 5-bromo-DMT does not significantly induce the head-twitch response in rodents.[1][2] This response is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans, suggesting that 5-bromo-DMT has low or no hallucinogenic potential.[2][3] Interestingly, it has also been shown to antagonize the HTR induced by 5-fluoro-DMT.[1]

-

Antidepressant-like Effects: In a mouse model of stress-induced depression, a single administration of 5-bromo-DMT (10 mg/kg, i.p.) produced a significant and rapid reduction in depressive-like behaviors.[2][3]

-

Psychoplastogenic Effects: 5-bromo-DMT has been found to promote neuroplasticity.[1] It upregulates immediate early genes (IEGs) such as Arc and Egr-1/2/3 in the prefrontal cortex and hippocampus and promotes the growth of dendrites in cortical neurons.[2][3] These psychoplastogenic effects are thought to underlie its rapid antidepressant activity.[2]

-

Other Behavioral Effects: The compound also induces sedative-like effects, evidenced by a dose-dependent decrease in locomotor activity in mice, and causes hypothermia.[1][5]

Structure-Activity Relationships

The substitution at the 5-position of the DMT indole ring is a key determinant of pharmacological activity. Halogenation, in general, modulates receptor affinity and selectivity across key serotonin targets.[2][3] The bromine atom in 5-bromo-DMT appears to confer a unique profile: high affinity for the 5-HT1A receptor is maintained, while functional activity at the 5-HT2A receptor is altered in a way that does not elicit the HTR. This contrasts with DMT, which is a non-selective serotonin agonist, and 5-MeO-DMT, which shows very high affinity and selectivity for the 5-HT1A receptor.[5][6]

Key Experimental Methodologies

The characterization of 5-bromo-DMT's pharmacological profile relies on a combination of in vitro and in vivo assays.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 5-bromo-DMT for specific receptor or transporter targets.

-

Principle: This competitive binding assay measures the ability of the test compound (5-bromo-DMT) to displace a known radiolabeled ligand from its target.

-

General Procedure:

-

Preparation of Membranes: Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared from transfected cell lines.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (5-bromo-DMT).[2]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 5-bromo-DMT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Experimental Protocol: Head-Twitch Response (HTR) Assay

-

Objective: To assess the potential hallucinogenic activity of 5-bromo-DMT in an animal model.

-

Principle: The HTR in mice is a rapid, involuntary head shake that is a well-established behavioral marker for 5-HT2A receptor activation by psychedelics.

-

General Procedure:

-

Subjects: Male C57BL/6J mice are commonly used.[7]

-

Acclimation: Animals are habituated to the testing environment (e.g., a clear observation chamber) for a period before drug administration.

-

Administration: 5-bromo-DMT is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

Observation: Immediately following injection, individual mice are placed in the observation chamber, and the number of head twitches is counted by a trained observer (often blinded to the treatment condition) for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the ED50 if the effect is observed. For 5-bromo-DMT, no significant increase in HTR is expected.[2]

-

Conclusion and Future Directions

5-bromo-DMT presents a compelling pharmacological profile as a non-hallucinogenic psychoplastogen.[2] Its ability to stimulate neuronal growth and produce rapid antidepressant-like effects in animal models, combined with a lack of activity in behavioral assays predictive of psychedelic effects, makes it a promising candidate for therapeutic development.[2][3] The high affinity for the 5-HT1A receptor, coupled with partial agonism at the 5-HT2A receptor, likely underpins this unique separation of therapeutic and psychedelic-like effects.[1]

Future research should focus on elucidating the precise downstream signaling pathways responsible for its psychoplastogenic effects, conducting more extensive preclinical safety and toxicology studies, and exploring its efficacy in a wider range of animal models for psychiatric disorders. The synthesis and evaluation of further analogs could also provide deeper insights into the structure-activity relationships of halogenated tryptamines, guiding the design of next-generation therapeutics for mood and anxiety disorders.[2][5]

References

- 1. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pyschedelicwestword.com [pyschedelicwestword.com]

- 5. 5-Bromo-N,N-dimethyltryptamine | 17274-65-6 | Benchchem [benchchem.com]

- 6. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 7. crb.wisc.edu [crb.wisc.edu]

"serotonin receptor affinity of 5-bromo-DMT"

An In-depth Technical Guide to the Serotonin Receptor Affinity of 5-bromo-DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, structurally related to the endogenous hallucinogen N,N-dimethyltryptamine (DMT).[1] It is found naturally in marine sponges such as Smenospongia aurea and Verongula rigida.[1] In recent years, 5-bromo-DMT has garnered scientific interest due to its unique pharmacological profile. Unlike classic serotonergic psychedelics, it appears to be a non-hallucinogenic psychoplastogen, demonstrating potential for therapeutic applications such as treating mood disorders.[2][3] Studies indicate that while it activates the serotonin 5-HT2A receptor, it does not induce the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1][2] This technical guide provides a comprehensive overview of the serotonin receptor affinity of 5-bromo-DMT, detailing its binding profile, functional activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Receptor Affinity and Functional Activity

The interaction of 5-bromo-DMT with various serotonin (5-HT) receptors and the serotonin transporter (SERT) has been characterized through in vitro binding and functional assays. The data reveals a distinct profile, with notable affinity for the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as the serotonin transporter.[1]

| Target | Ligand/Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT (Binding) | 16.9 | - | - | [1] |

| cAMP Accumulation Inhibition | - | 1,810 | 94 | [1] | |

| 5-HT₂ₐ Receptor | [³H]ketanserin (Binding) | 138 | - | - | [1] |

| Calcium Mobilization | - | 77.7 - 3,090 | 34 - 100 | [1] | |

| 5-HT₂ₑ Receptor | [³H]mesulergine (Binding) | 403 | - | - | [1] |

| 5-HT₂C Receptor | [³H]mesulergine (Binding) | 193 | - | - | [1] |

| SERT | [³H]imipramine (Binding) | 971 | - | - | [1] |

| 5-HT Uptake Inhibition | - | 8,055 (IC₅₀) | - | [1] |

-

Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

-

EC₅₀: Half-maximal effective concentration, a measure of functional potency.

-

Eₘₐₓ: Maximal efficacy, relative to the endogenous ligand (5-HT).

-

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of 5-bromo-DMT's receptor affinity relies on standardized pharmacological assays. Below are detailed methodologies representative of those used in the field.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (5-bromo-DMT) by measuring its ability to displace a radiolabeled ligand of known affinity from a target receptor.

a. Membrane Preparation:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin receptor subtype of interest (e.g., h5-HT₂ₐ) are cultured to confluence.

-

Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded.

-

Final Preparation: The membrane pellet is resuspended in fresh assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[4] Membranes are then stored at -80°C until use.[5]

b. Assay Procedure:

-

Plate Setup: The assay is performed in a 96-well plate format.[4]

-

Component Addition: To each well, the following are added in sequence:

-

150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 5-20 µg).[4]

-

50 µL of the test compound (5-bromo-DMT) at various concentrations or buffer for total binding controls.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).[2]

-

-

Non-Specific Binding: A parallel set of wells containing a high concentration of a known, non-labeled antagonist (e.g., 10 µM ketanserin) is used to determine non-specific binding.

-

Incubation: The plate is incubated, typically for 60 minutes at a controlled temperature (e.g., 30°C or 37°C), to allow binding to reach equilibrium.[4][5]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[4]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[5]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.

c. Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

An IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used.[5]

Caption: Workflow for a radioligand competition binding assay.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by detecting changes in intracellular calcium levels.

-

Cell Plating: Cells expressing the Gq-coupled receptor (e.g., 5-HT₂ₐ) are plated in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken before various concentrations of 5-bromo-DMT are added to the wells.

-

Fluorescence Measurement: The plate is read in a fluorescence plate reader (e.g., a FLIPR system) to measure the change in fluorescence over time, which corresponds to the release of calcium from intracellular stores.

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined relative to a full agonist like serotonin.

Signaling Pathways

5-bromo-DMT acts as a partial agonist at the 5-HT₂ₐ receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[6][7] Activation of this pathway is considered central to the effects of classic psychedelic compounds.[8]

5-HT₂ₐ Receptor Gq Signaling Pathway:

-

Agonist Binding: 5-bromo-DMT binds to and activates the 5-HT₂ₐ receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq protein subunit, causing the G-protein to dissociate and become active.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]

-

DAG and the increased intracellular Ca²⁺ co-activate Protein Kinase C (PKC), which then phosphorylates numerous downstream protein targets, leading to a cascade of cellular responses.

-

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

5-bromo-DMT exhibits a multi-target profile at serotonin receptors, with notable affinity for 5-HT₁ₐ and 5-HT₂ₐ subtypes. Its characterization as a partial agonist at the 5-HT₂ₐ receptor, coupled with its failure to elicit hallucinogenic-like behavioral responses in preclinical models, distinguishes it from classic psychedelics.[1][2] This unique pharmacology, particularly its ability to promote neuroplasticity without inducing hallucinogenic effects, positions 5-bromo-DMT as a promising lead compound for the development of novel, fast-acting antidepressants and other therapeutics for neuropsychiatric disorders.[2][3] The data and protocols presented here serve as a foundational guide for further research and development in this area.

References

- 1. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchwithnj.com [researchwithnj.com]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 5-bromo-N,N-dimethyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid and a structural analog of the psychedelic compound N,N-dimethyltryptamine (DMT).[1] Naturally occurring in marine sponges, this compound has garnered significant interest within the scientific community for its unique pharmacological profile.[1][2] Notably, it exhibits a strong affinity for multiple serotonin receptors and has demonstrated potential as a non-hallucinogenic psychoplastogen with antidepressant-like effects in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-bromo-DMT, including its synthesis, receptor binding affinities, functional activity, and in vivo effects, with a focus on presenting detailed experimental methodologies and structured data for research and drug development purposes.

Chemical Properties

5-bromo-DMT is a tryptamine derivative with a bromine atom substituted at the 5-position of the indole ring.[1] This halogenation significantly influences its electronic properties and pharmacological activity compared to its parent compound, DMT.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | [5] |

| Molecular Formula | C₁₂H₁₅BrN₂ | [5] |

| Molar Mass | 267.17 g/mol | [1][5] |

| CAS Number | 17274-65-6 | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 196.5 °C (hemifumarate salt) | [7] |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR | Spectra available | [7] |

| ¹³C-NMR | Spectra available | [5] |

| IR (cm⁻¹) | 3148, 1564, 1456, 1348 | [7] |

| HR-MS [M+H]⁺ | 267.04874 m/z | [7] |

| GC-MS | Spectra available | [5][8] |

Synthesis

5-bromo-DMT can be synthesized through several routes, with the most common being the direct bromination of N,N-dimethyltryptamine and the Fischer indole synthesis.

Direct Bromination of N,N-dimethyltryptamine

This method involves the electrophilic bromination of the indole ring of DMT.

Experimental Protocol:

-

Dissolution: Dissolve N,N-dimethyltryptamine (DMT) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Brominating Agent: Add a brominating agent, such as pyridinium bromide perbromide, to the solution. A 1:1 molar ratio of DMT to the brominating agent is recommended to improve regioselectivity.

-

Reaction Conditions: The reaction can be carried out at temperatures ranging from 25°C to reflux. Refluxing for several hours can yield moderate amounts of the product.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove byproducts and then purified using column chromatography to isolate 5-bromo-DMT.

Fischer Indole Synthesis

This classic method for indole synthesis can be adapted for 5-bromo-DMT.

Experimental Protocol:

-

Hydrazone Formation: React 4-bromophenylhydrazine hydrochloride with 4-(dimethylamino)butyraldehyde diethyl acetal in the presence of an acid catalyst, such as sulfuric acid.

-

Cyclization: The resulting phenylhydrazone undergoes an acid-catalyzed cyclization upon heating (reflux) for several hours. This involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

Isolation and Purification: The product is then isolated from the reaction mixture and purified, typically by chromatography.

A continuous flow synthesis adaptation of the Fischer indole reaction for 5-bromo-DMT has also been described, allowing for rapid and clean synthesis with in-line extraction.[3][9]

Pharmacological Properties

The pharmacological effects of 5-bromo-DMT are primarily mediated through its interactions with serotonin (5-HT) receptors.

Receptor Binding Affinity

5-bromo-DMT exhibits a broad-spectrum affinity for multiple serotonin receptor subtypes. The presence of the bromine atom at the 5-position generally enhances its binding affinity compared to DMT.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT₁A | 16.9 | [1] |

| 5-HT₂A | 138 | [1] |

| 5-HT₂B | 403 | [1] |

| 5-HT₂C | 193 | [1] |

| SERT | 971 | [1] |

Functional Activity

5-bromo-DMT acts as an agonist at several serotonin receptors, though its efficacy varies depending on the receptor subtype.

| Receptor | Functional Activity | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 5-HT₁A | Full Agonist | 1,810 | 94 | [1] |

| 5-HT₂A | Partial Agonist | 77.7 - 3,090 | 34 - 100 | [1] |

Signaling Pathway of 5-HT₂A Receptor Activation:

In Vivo Effects

Preclinical studies in rodent models have revealed several key in vivo effects of 5-bromo-DMT.

-

Antidepressant-like Effects: A single administration of 5-bromo-DMT has been shown to produce rapid and significant reductions in depressive-like behaviors in mouse models of stress-induced depression.[3][4]

-

Non-Hallucinogenic Profile: Unlike DMT and other classic psychedelics, 5-bromo-DMT does not induce the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans.[3][4]

-

Psychoplastogenic Properties: 5-bromo-DMT has been found to promote neuroplasticity by upregulating immediate early genes associated with this process and promoting dendritic growth in cortical neurons.[3][4]

Experimental Workflow for In Vivo Behavioral Assays:

Experimental Protocols

Head-Twitch Response (HTR) Assay

This assay is a behavioral model used to assess the hallucinogenic potential of 5-HT₂A receptor agonists in rodents.

Protocol:

-

Acclimation: Individually house mice in observation chambers for a period of habituation before drug administration.

-

Drug Administration: Administer 5-bromo-DMT or a vehicle control intraperitoneally (i.p.).

-

Observation: Immediately after administration, observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the drug-treated group to the vehicle control group using appropriate statistical tests.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

Protocol:

-

Apparatus: Use a transparent cylinder filled with water to a depth where the mouse cannot touch the bottom with its tail or feet. The water temperature should be maintained at a constant, mild temperature (e.g., 23-25°C).

-

Pre-test (optional): A pre-test session of 15 minutes on the day before the actual test is sometimes included to induce a baseline level of immobility.

-

Test Session: Place the mouse in the cylinder for a 6-minute test session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the immobility time of the 5-bromo-DMT treated group with the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₂A) from cell cultures or animal brain tissue.

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (5-bromo-DMT).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of 5-bromo-DMT that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

Functional assays measure the biological response following receptor activation. For Gq-coupled receptors like 5-HT₂A, this can be the mobilization of intracellular calcium.

Protocol:

-

Cell Culture: Use a cell line stably expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of 5-bromo-DMT to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the log concentration of 5-bromo-DMT to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

5-bromo-N,N-dimethyltryptamine is a fascinating psychoactive compound with a pharmacological profile distinct from its non-brominated parent, DMT. Its high affinity for multiple serotonin receptors, coupled with its non-hallucinogenic and antidepressant-like properties in preclinical models, makes it a compelling candidate for further investigation as a potential therapeutic agent for mood disorders. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, are intended to facilitate future research into the therapeutic potential of 5-bromo-DMT and other halogenated tryptamines. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 5-Bromo-DMT: A Psychoactive Paradox in Animal Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a naturally occurring psychedelic compound found in marine sponges like Smenospongia aurea and Smenospongia echina.[1] As a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT), 5-bromo-DMT has garnered significant interest within the scientific community for its unique pharmacological profile. Unlike its close relatives, 5-bromo-DMT presents a fascinating paradox: while it engages with key serotonin receptors implicated in hallucinogenic effects, it fails to produce the classic behavioral proxy for psychedelic activity in rodents.[1][2] This whitepaper provides an in-depth technical guide to the psychoactive effects of 5-bromo-DMT in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental processes.

Core Pharmacological Data

The interaction of 5-bromo-DMT with various serotonin receptors is central to its psychoactive profile. The following tables summarize the key in vitro binding affinities and functional assay data.

Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT

| Receptor Target | Ki (nM) | Reference |

| Serotonin 5-HT1A | 16.9 | [1] |

| Serotonin 5-HT2A | 138 | [1] |

| Serotonin 5-HT2B | 403 | [1] |

| Serotonin 5-HT2C | 193 | [1] |

| Serotonin Transporter (SERT) | 971 | [1] |

Table 2: Functional Activity of 5-Bromo-DMT at Serotonin Receptors

| Receptor Target | Assay Type | Parameter | Value (nM) | Emax (%) | Reference |

| Serotonin 5-HT2A | Gq/11 activation | EC50 | 77.7 - 3,090 | 34 - 100 | [1][3] |

| Serotonin 5-HT1A | cAMP inhibition | EC50 | 1,810 | 94 | [1] |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 | 8,055 | N/A | [1] |

Behavioral Pharmacology in Animal Models

A cornerstone of preclinical psychedelic research is the head-twitch response (HTR) in rodents, a behavioral assay with high predictive validity for hallucinogenic potential in humans.[4][5]

Table 3: Head-Twitch Response (HTR) Induced by 5-Bromo-DMT and Related Compounds

| Compound | Species | Dose | HTR Induction | Reference |

| 5-Bromo-DMT | Mouse | 10 mg/kg, i.p. | No significant induction | [2] |

| 5-Fluoro-DMT | Mouse | 1 mg/kg, i.p. | Significant induction | [2] |

| 5-Chloro-DMT | Mouse | Not specified | Significant induction | [2] |

| DMT | Mouse | Not specified | Significant induction | [2][5] |

Notably, not only does 5-bromo-DMT fail to induce the HTR, but it also antagonizes the HTR induced by other hallucinogenic tryptamines like 5-fluoro-DMT.[1] This suggests a complex interaction at the 5-HT2A receptor, potentially involving biased agonism or recruitment of different downstream signaling pathways.

Beyond the HTR, 5-bromo-DMT has been shown to produce other behavioral effects in rodents, including:

-

Antidepressant-like effects: A single administration of 5-bromo-DMT (10 mg/kg, i.p.) resulted in a significant reduction in depressive-like behavior in a mouse model of stress-induced depression.[2]

-

Hypolocomotion: The compound has been observed to cause sedative-like effects, reducing overall movement.[1]

-

Hypothermia: 5-bromo-DMT can induce a decrease in core body temperature in rodents.[1]

Experimental Protocols

1. Receptor Binding Assays

These assays are crucial for determining the affinity of a ligand (like 5-bromo-DMT) for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of 5-bromo-DMT to various serotonin receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human serotonin receptors (e.g., 5-HT1A, 5-HT2A) are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled competitor drug (5-bromo-DMT).[2]

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Head-Twitch Response (HTR) Assay

This in vivo assay is a primary behavioral screen for potential hallucinogenic activity.

-

Objective: To assess the ability of 5-bromo-DMT to induce the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[4]

-

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.[6]

-

Drug Administration: Animals are administered 5-bromo-DMT or a control substance via intraperitoneal (i.p.) injection.

-

Observation: Mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 10 minutes).[2]

-

Data Analysis: The number of head twitches in the drug-treated group is compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Signaling Pathways and Experimental Workflows

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 5-bromo-DMT.

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.

Discussion and Future Directions

The pharmacological and behavioral data on 5-bromo-DMT in animal models present a compelling case for further investigation. Its ability to engage the 5-HT2A receptor without inducing the classic hallucinogenic-like head-twitch response suggests it may be a biased agonist, selectively activating certain downstream signaling cascades while avoiding others. This profile is of significant interest for the development of novel therapeutics, particularly for conditions like depression, where the psychoplastogenic and antidepressant effects of psychedelics are sought without the accompanying hallucinatory experiences.[2]

Future research should focus on elucidating the specific signaling pathways activated by 5-bromo-DMT at the 5-HT2A receptor to understand the molecular basis of its non-hallucinogenic profile. Additionally, more extensive behavioral studies in various animal models of psychiatric disorders are warranted to fully explore its therapeutic potential. The unique properties of 5-bromo-DMT make it a valuable tool for dissecting the complex pharmacology of serotonin receptors and a promising lead compound in the quest for safer and more effective treatments for mental health conditions.

References

Methodological & Application

Application Note: Quantification of 5-bromo-DMT in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, naturally occurring in marine sponges and also encountered as a novel psychoactive substance.[1][2] It is a structural analog of N,N-dimethyltryptamine (DMT), a well-known psychedelic compound.[2] Recent research suggests that 5-bromo-DMT may possess non-hallucinogenic, psychoplastogenic, and antidepressant-like properties, making it a compound of interest for therapeutic development.[3] To support preclinical and clinical research, a sensitive and robust analytical method for the quantification of 5-bromo-DMT in biological matrices is essential.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-bromo-DMT in human plasma. The protocol is based on established methods for the analysis of similar tryptamines, such as DMT and 5-MeO-DMT, and is intended for research and forensic applications.[4][5]

Experimental Workflow

Caption: Experimental workflow for the quantification of 5-bromo-DMT in human plasma.

Detailed Protocols

1. Materials and Reagents

-

5-bromo-DMT analytical standard (Cayman Chemical or equivalent)[6]

-

N,N-Dimethyltryptamine-d6 (DMT-d6) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Deionized water

2. Standard Solutions and Quality Controls

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-bromo-DMT in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of DMT-d6 in methanol.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.3 ng/mL, 5 ng/mL, and 80 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL DMT-d6 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[8]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UPLC system such as a Waters ACQUITY or Agilent 1290 Infinity II.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 2.5 0.4 5 95 3.0 0.4 5 95 3.1 0.4 95 5 | 4.0 | 0.4 | 95 | 5 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer such as a Sciex QTRAP 6500+ or a Waters Xevo TQ-S.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-bromo-DMT | 267.1 | 58.1 | 35 |

| 5-bromo-DMT (Qualifier) | 267.1 | 208.0 | 25 |

| DMT-d6 (IS) | 195.2 | 64.1 | 35 |

Note: The exact mass of the [M+H]+ ion for 5-bromo-DMT is 266.0419.[9] The product ions are predicted based on the typical fragmentation of tryptamines, which involves the cleavage of the bond alpha to the nitrogen in the side chain, resulting in a characteristic dimethylaminium fragment (m/z 58.1). The qualifier ion (m/z 208.0) corresponds to the loss of the dimethylamine group. The collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Summary of Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | ≤15% |

| Recovery | >85% |

| Matrix Effect | Minimal with deuterated IS |

These values are based on typical performance characteristics of similar LC-MS/MS assays for related tryptamines and should be confirmed during method validation.[4][5]

Visualization of 5-bromo-DMT Fragmentation

Caption: Proposed fragmentation pathway of 5-bromo-DMT in the mass spectrometer.

Conclusion

This application note provides a detailed protocol for the quantification of 5-bromo-DMT in human plasma using LC-MS/MS. The method is designed to be sensitive, specific, and suitable for supporting pharmacokinetic and toxicological studies in the context of drug development and forensic analysis. The use of a deuterated internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[10][11][12] The provided parameters should be fully validated according to regulatory guidelines before implementation for the analysis of study samples.

References

- 1. 5-Bromo-N,N-dimethyltryptamine | 17274-65-6 | Benchchem [benchchem.com]

- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 5-bromo-N,N-DMT [A crystalline solid] | LGC Standards [lgcstandards.com]

- 8. bipm.org [bipm.org]

- 9. policija.si [policija.si]

- 10. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. pubcompare.ai [pubcompare.ai]

5-Bromo-DMT: A Novel Research Tool for Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a naturally occurring tryptamine found in marine sponges, such as Smenospongia aurea and Smenospongia echina.[1] As a structural analog of N,N-dimethyltryptamine (DMT), a classical psychedelic, 5-bromo-DMT has emerged as a valuable research tool in neuroscience. Its unique pharmacological profile, characterized by significant affinity for serotonin receptors but a lack of hallucinogenic-like behavioral effects in preclinical models, makes it an ideal probe for dissecting the molecular and cellular mechanisms underlying synaptic plasticity, mood regulation, and the therapeutic potential of serotonergic compounds.

These application notes provide a comprehensive overview of 5-bromo-DMT's utility as a research tool, including its pharmacological data, detailed experimental protocols for its use in key neuroscience assays, and visualization of its proposed signaling pathways.

Pharmacological Profile

5-bromo-DMT exhibits a distinct binding profile at various serotonin (5-HT) receptors and the serotonin transporter (SERT). This profile has been characterized through in vitro radioligand binding assays and functional studies.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), functional potencies (EC50/IC50), and efficacy (Emax) of 5-bromo-DMT at key molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-bromo-DMT [1]

| Target | Ki (nM) |

| 5-HT1A Receptor | 16.9 |

| 5-HT2A Receptor | 138 |

| 5-HT2B Receptor | 403 |

| 5-HT2C Receptor | 193 |

| Serotonin Transporter (SERT) | 971 |

Table 2: Functional Activity of 5-bromo-DMT [1]

| Target | Assay Type | Value | Units | Efficacy (Emax) |

| 5-HT2A Receptor | Agonist Activity | 77.7 - 3090 | EC50 (nM) | 34 - 100% |

| 5-HT1A Receptor | Agonist Activity | 1810 | EC50 (nM) | 94% |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 8055 | IC50 (nM) | N/A |

Applications in Neuroscience Research

5-bromo-DMT's unique properties make it a powerful tool for several areas of neuroscience research:

-

Dissecting 5-HT Receptor Function: Its differential affinity and functional activity at various 5-HT receptor subtypes allow for the targeted investigation of their individual contributions to cellular and behavioral processes.

-

Investigating Non-Hallucinogenic Psychoplastogens: 5-bromo-DMT serves as a model compound for studying the therapeutic, neuroplastic effects of serotonergic drugs in the absence of hallucinogenic activity.[2][3]

-

Probing Antidepressant Mechanisms: Its antidepressant-like effects in preclinical models provide a basis for exploring novel mechanisms of action for antidepressant drugs.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments utilizing 5-bromo-DMT.

In Vitro Receptor Binding Assay (Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of 5-bromo-DMT for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT2A)

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)

-

5-bromo-DMT stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like ketanserin)

-

96-well plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filter plates and vacuum manifold

Procedure:

-

Prepare Reagents: Dilute the cell membranes, radioligand, and 5-bromo-DMT to their working concentrations in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

A serial dilution of 5-bromo-DMT or vehicle control.

-

Radioligand (at a concentration near its Kd).

-

Cell membrane preparation.

-

For non-specific binding wells, add the non-specific binding control instead of 5-bromo-DMT.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of 5-bromo-DMT and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol is used to assess the potential hallucinogenic-like effects of 5-bromo-DMT. The head-twitch response is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[4]

Materials:

-

Male C57BL/6J mice

-

5-bromo-DMT solution for injection (e.g., dissolved in saline with a small amount of DMSO)

-

Vehicle control (e.g., saline with DMSO)

-

Positive control (e.g., a known hallucinogen like DOI or 5-MeO-DMT)

-

Observation chambers (e.g., clear cylindrical chambers)

-

Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

-

Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before injection.

-

Injection: Administer 5-bromo-DMT, vehicle, or the positive control via intraperitoneal (i.p.) injection. A suggested dose range for 5-bromo-DMT is 1-10 mg/kg.[2]

-

Observation: Immediately after injection, return the mice to their observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Scoring: Manually or automatically score the number of head twitches. A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory behavior.

-

Data Analysis: Compare the number of head twitches in the 5-bromo-DMT-treated group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Previous studies have shown that 5-bromo-DMT does not significantly induce the head-twitch response.[1][2]

In Vivo Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

-

Male C57BL/6J mice

-

5-bromo-DMT solution for injection

-

Vehicle control

-

Positive control (e.g., a known antidepressant like fluoxetine)

-

Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment

Procedure:

-

Drug Administration: Administer 5-bromo-DMT, vehicle, or the positive control i.p. 30-60 minutes before the test. A suggested dose for 5-bromo-DMT is 10 mg/kg.[2]

-

Test Session: Gently place each mouse into the water tank for a 6-minute session.

-

Behavioral Recording: Record the entire session for later analysis.

-

Scoring: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time across the different treatment groups. A significant decrease in immobility time in the 5-bromo-DMT group compared to the vehicle group suggests an antidepressant-like effect.

In Vitro Dendritic Spine Analysis in Primary Cortical Neurons

This protocol assesses the psychoplastogenic effects of 5-bromo-DMT by examining changes in dendritic spine density and morphology.

Materials:

-

Primary cortical neuron cultures (e.g., from embryonic day 18 rat embryos)

-

Neuron culture medium

-

5-bromo-DMT stock solution

-

Transfection reagent and a plasmid encoding a fluorescent protein (e.g., GFP) to visualize neurons

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

-

Neuron Culture and Transfection: Culture primary cortical neurons on coverslips. At an appropriate day in vitro (e.g., DIV 10-12), transfect a subset of neurons with a GFP-expressing plasmid to visualize their morphology.

-

Treatment: At DIV 14, treat the cultures with 5-bromo-DMT at various concentrations (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 24 hours).

-

Fixation and Mounting: After treatment, fix the neurons with 4% paraformaldehyde, wash, and mount the coverslips onto microscope slides.

-

Imaging: Acquire high-resolution z-stack images of dendritic segments from GFP-positive neurons using a confocal microscope.

-

Dendritic Spine Analysis: Using image analysis software, quantify dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., spine head diameter, length).

-

Data Analysis: Compare the dendritic spine density and morphology between 5-bromo-DMT-treated and vehicle-treated neurons. An increase in spine density would indicate a psychoplastogenic effect.

Gene Expression Analysis of Immediate Early Genes (IEGs)

This protocol uses RT-qPCR to measure changes in the expression of IEGs associated with neuroplasticity (e.g., Arc, c-Fos, Egr-1) in response to 5-bromo-DMT.

Materials:

-

Mice

-

5-bromo-DMT solution for injection

-

Vehicle control

-

Brain tissue collection tools

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target IEGs and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR system

Procedure:

-

Treatment and Tissue Collection: Administer 5-bromo-DMT or vehicle to mice. At a specific time point post-injection (e.g., 1-2 hours), euthanize the animals and dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

RNA Extraction: Immediately extract total RNA from the tissue samples using an RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target IEGs and the housekeeping gene.

-